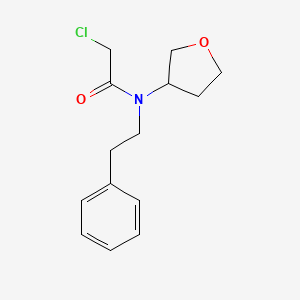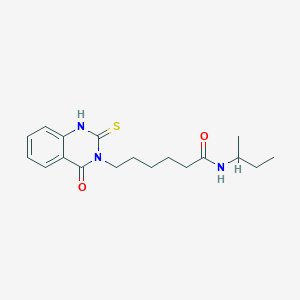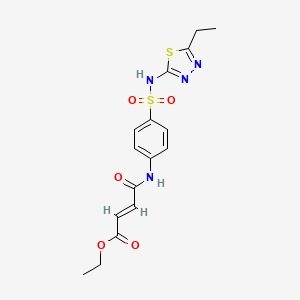
2-Chloro-N-(oxolan-3-yl)-N-(2-phenylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(oxolan-3-yl)-N-(2-phenylethyl)acetamide, also known as OXA or oxalylchloride, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a derivative of oxalyl chloride and has been extensively studied for its potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(oxolan-3-yl)-N-(2-phenylethyl)acetamide is not fully understood. However, it is believed that this compound may act as an acylating agent, which can modify the structure and function of various biomolecules, including proteins and nucleic acids.
Biochemical and Physiological Effects:
2-Chloro-N-(oxolan-3-yl)-N-(2-phenylethyl)acetamide has been shown to have various biochemical and physiological effects. This compound has been found to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, this compound has been shown to induce apoptosis in cancer cells and to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-N-(oxolan-3-yl)-N-(2-phenylethyl)acetamide has several advantages and limitations for lab experiments. One advantage is that this compound is relatively easy to synthesize and can be obtained in high yields. Additionally, this compound has been shown to have a broad range of biological activities, which makes it a useful tool for studying various biological processes. However, one limitation of this compound is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 2-Chloro-N-(oxolan-3-yl)-N-(2-phenylethyl)acetamide. One direction is to further explore the mechanism of action of this compound and to identify its molecular targets. Additionally, further research is needed to investigate the potential applications of this compound in drug discovery and chemical biology. Finally, more studies are needed to evaluate the toxicity and safety of this compound in vivo.
Métodos De Síntesis
The synthesis of 2-Chloro-N-(oxolan-3-yl)-N-(2-phenylethyl)acetamide can be achieved through a multi-step process. The first step involves the reaction of oxalyl chloride with oxolane, which results in the formation of 3-chlorooxolane. The second step involves the reaction of 3-chlorooxolane with 2-phenylethylamine, which leads to the formation of 2-(2-phenylethylamino)oxolane. Finally, the third step involves the reaction of 2-(2-phenylethylamino)oxolane with acetic anhydride, which results in the formation of 2-Chloro-N-(oxolan-3-yl)-N-(2-phenylethyl)acetamide.
Aplicaciones Científicas De Investigación
2-Chloro-N-(oxolan-3-yl)-N-(2-phenylethyl)acetamide has been widely used in scientific research due to its unique properties. This compound has been studied for its potential applications in various fields of research, including organic synthesis, drug discovery, and chemical biology.
Propiedades
IUPAC Name |
2-chloro-N-(oxolan-3-yl)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c15-10-14(17)16(13-7-9-18-11-13)8-6-12-4-2-1-3-5-12/h1-5,13H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOMYVOEWBHXEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N(CCC2=CC=CC=C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[2-(2,4-dichlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2838787.png)
![N-[4-(pyrazin-2-yloxy)cyclohexyl]pyridine-4-carboxamide](/img/structure/B2838788.png)



![N-[3-[benzyl(methyl)amino]propyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2838793.png)


![(E)-5-benzyl-2-phenyl-3-styryldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2838798.png)


![N'-(2-nitrophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2838803.png)
![4-[(4-Bromophenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2838804.png)
